![molecular formula C9H7NO2 B3098818 8-Hydroxyisoquinolin-1(2H)-one CAS No. 1344148-46-4](/img/structure/B3098818.png)
8-Hydroxyisoquinolin-1(2H)-one
Overview
Description
8-Hydroxyisoquinolin-1(2H)-one (8-HIQ) is an important organic compound that has been studied for its potential applications in a wide range of research fields. It is a heterocyclic aromatic compound that is composed of a central nitrogen atom surrounded by three benzene rings and one oxygen atom. 8-HIQ has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, 8-HIQ has been used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.
Scientific Research Applications
Synthesis of Cytotoxic Drugs
“8-Hydroxyisoquinolin-1(2H)-one” is used in the synthesis of new cytotoxic drugs . A series of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives have been synthesized starting from isoquinoline, and 8-hydroxy-quinoline, respectively . These compounds have demonstrated potent cytotoxic activity (95-100%) .
Antitumor Applications
Quinoline and isoquinoline-5,8-diones, which can be synthesized from “8-Hydroxyisoquinolin-1(2H)-one”, have a wide range of biological activities such as antitumor . They are an important structural moiety in a number of cytotoxic agents .
Antibacterial and Antifungal Applications
The compounds synthesized from “8-Hydroxyisoquinolin-1(2H)-one” also exhibit antibacterial and antifungal properties .
Antimalarial Applications
These compounds have also been found to be effective as antimalarial agents .
EGFR Inhibitor
“8-Hydroxyisoquinolin-1(2H)-one” has been identified as a novel EGFR inhibitor . EGFR inhibitors are a type of targeted therapy used in the treatment of cancers.
Phytochemical Applications
“8-Hydroxyisoquinolin-1(2H)-one” is also used in the study of phytochemicals of Indian medicinal plants . These studies can lead to the discovery of new therapeutic uses for these plants.
Mechanism of Action
Mode of Action
It has been involved in rhodium (iii)-catalyzed coupling reactions with phenylhydrazines . This process involves a hydrazine-directed C–H functionalization pathway, leading to the formation of diverse 1H-indazoles .
Biochemical Pathways
The compound has been used in the synthesis of 1H-indazoles, suggesting it may influence pathways involving these heterocyclic compounds .
Result of Action
Its role in the synthesis of 1H-indazoles suggests it may have potential applications in medicinal chemistry .
properties
IUPAC Name |
8-hydroxy-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-5,11H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRLOXHZXGCERL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyisoquinolin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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